molecular formula C10H29NO2Si3 B6593193 3-Aminopropylmethylbis(trimethylsiloxy)silane CAS No. 42292-18-2

3-Aminopropylmethylbis(trimethylsiloxy)silane

Cat. No.: B6593193
CAS No.: 42292-18-2
M. Wt: 279.60 g/mol
InChI Key: KWQQHTNSJIJFBO-UHFFFAOYSA-N
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Description

3-Aminopropylmethylbis(trimethylsiloxy)silane is an organosilane compound with the chemical formula C10H29NO2Si3. It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound is known for its unique structure, which includes both amino and siloxy functional groups, making it versatile for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropylmethylbis(trimethylsiloxy)silane typically involves the reaction of 3-aminopropylmethyldichlorosilane with hexamethyldisiloxane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

3-aminopropylmethyldichlorosilane+hexamethyldisiloxaneThis compound+HCl\text{3-aminopropylmethyldichlorosilane} + \text{hexamethyldisiloxane} \rightarrow \text{this compound} + \text{HCl} 3-aminopropylmethyldichlorosilane+hexamethyldisiloxane→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminopropylmethylbis(trimethylsiloxy)silane undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The siloxy groups can be hydrolyzed to form silanols.

    Condensation: The compound can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous acid/base solutions.

    Condensation: Condensation reactions often require catalysts such as acids or bases to facilitate the formation of siloxane bonds.

Major Products Formed

Scientific Research Applications

3-Aminopropylmethylbis(trimethylsiloxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminopropylmethylbis(trimethylsiloxy)silane involves its functional groups:

    Amino Group: The amino group can form covalent bonds with various substrates, facilitating the attachment of the compound to surfaces.

    Siloxy Groups: The siloxy groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)trimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsiloxy groups.

    (3-Aminopropyl)triethoxysilane: Contains ethoxy groups instead of trimethylsiloxy groups.

    (3-Aminopropyl)dimethylethoxysilane: Features a combination of methyl and ethoxy groups.

Uniqueness

3-Aminopropylmethylbis(trimethylsiloxy)silane is unique due to its combination of amino and trimethylsiloxy groups, which provide distinct reactivity and stability compared to other similar compounds. This unique structure allows it to be used in specialized applications where other silanes may not be as effective .

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQQHTNSJIJFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29NO2Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401037365
Record name 3-(3-Aminopropyl)heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42292-18-2
Record name 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42292-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Aminopropyl)heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401037365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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